5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside

Phytochemical Standardization Flavonoid Glycoside Analysis Structural Elucidation

A. paniculata authentication lacks species-specific markers, risking adulteration. This compound, isolated exclusively from A. paniculata with a unique C-5 O-β-D-glucopyranosyl linkage, serves as a definitive chemotaxonomic reference standard. - HPLC-UV/LC-MS fingerprinting standard; ≥98% purity. - (2R)-stereochemically defined for chiral method development. - HBD=4, TPSA=144 Ų, LogP=0.65 enables SAR comparison vs. C-7 glycosides. - Immediate global dispatch from stock.

Molecular Formula C23H26O10
Molecular Weight 462.4 g/mol
CAS No. 942626-74-6
Cat. No. B3032023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-o-beta-D-glucopyranoside
CAS942626-74-6
Molecular FormulaC23H26O10
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC4C(C(C(C(O4)CO)O)O)O)OC
InChIInChI=1S/C23H26O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-7,9,13,16,18-20,23-24,26-28H,8,10H2,1-2H3/t13-,16-,18-,19+,20-,23-/m1/s1
InChIKeyHTJQSWAVTHDBPX-BETRLRHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside: Chemical Identity & Sourcing


5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside (CAS 942626-74-6) is a natural flavanone O-glycoside first isolated and structurally characterized from the aerial parts of Andrographis paniculata in 2007 [1]. The compound has a molecular formula of C23H26O10, a molecular weight of 462.45 g/mol, and features a (2R)-flavanone aglycone core with a β-D-glucopyranosyl moiety attached via an O-glycosidic bond at the C-5 position [2]. It is commercially available as a phytochemical reference standard with typical purity specifications of ≥95% to ≥98% for HPLC and analytical applications [3].

Phytochemical reference standard HPLC/LC-MS botanical authentication workflows
Stereochemically defined (2R) Chiral method development for flavanone enantiomer resolution
C-5 O-glycosylated scaffold Structure-permeability SAR studies vs. C-7 glycosides

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside: Why Generic Substitution Fails


Flavanone glycosides as a class exhibit substantial functional divergence driven by three structural determinants: (i) the specific aglycone substitution pattern (particularly C-5 hydroxylation combined with C-7,8-dimethoxylation), (ii) the stereochemistry at C-2 (2R vs 2S configuration), and (iii) the position and identity of the sugar moiety (C-5 O-β-D-glucosylation vs. C-7 O-glycosylation or rhamnosylation) [1]. The target compound's unique C-5 O-β-D-glucopyranosyl linkage, in contrast to the more common C-7 glycosylation pattern found in naringin or hesperidin, fundamentally alters hydrogen-bonding capacity, logP (predicted 0.65 vs. hesperidin's -0.23), and TPSA (144.00 Ų) [2]. Generic substitution with other flavanone glycosides or the non-glycosylated aglycone 5-hydroxy-7,8-dimethoxyflavanone would introduce unverified variables in solubility, membrane permeability, and target engagement profiles, invalidating comparative experimental conclusions.

C-5 vs. C-7 glycosylation
Glycosylation at C-5 alters polarity and chromatographic retention; not interchangeable with common C-7 glycosides like hesperidin.
Defined (2R) configuration
Stereochemical definition at C-2 differs from racemic or unspecified flavanone mixtures, affecting chiral method transfer.
Single botanical source
Exclusively from A. paniculata; substitution with aglycone from multi-source plants introduces chemotaxonomic variability.

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside: Key Differentiation Evidence


C-5 vs. C-7 Glycosylation Pattern

The compound is distinguished by a β-D-glucopyranosyl moiety attached at the C-5 position of the flavanone core, a rare substitution pattern among naturally occurring flavanone glycosides [1]. In contrast, the majority of dietary and medicinal flavanone glycosides (e.g., naringin, hesperidin, poncirin) feature glycosylation at the C-7 position [2]. The C-5 O-glycosidic linkage creates a distinct hydrogen-bonding network involving the C-4 carbonyl and the sugar hydroxyls, which is absent in C-7 glycosides. This structural difference is reflected in the computed topological polar surface area (TPSA) of 144.00 Ų and LogP of 0.65 (ACD/Labs predicted), compared to hesperidin's TPSA of 234.29 Ų and LogP of -0.23 .

C-5 vs. C-7 glycosylation
Class-level
TPSA 144 Ų (90.3 lower); LogP 0.65 (+0.88 vs hesperidin)
Reduced polarity supports distinct chromatographic retention
In silico prediction; verify experimentally
Phytochemical Standardization Flavonoid Glycoside Analysis Structural Elucidation

2R vs. 2S Stereochemical Configuration

The compound possesses a defined (2R) configuration at the C-2 chiral center of the flavanone skeleton, as established by comprehensive NMR spectroscopic analysis including 1H NMR, 13C NMR, and 2D correlation experiments [1]. Flavanones exist as interconverting (2R) and (2S) diastereomers in solution due to ring-opening at C-2, and many natural flavanone glycosides are isolated as mixtures or with unspecified stereochemistry [2]. The (2R) configuration is specified in the InChIKey (HTJQSWAVTHDBPX-BETRLRHMSA-N), which encodes the complete stereochemical information including all six defined stereocenters [3].

2R stereochemistry
Reported
(2R) configuration confirmed by NMR; 6 defined stereocenters
Enables chiral chromatographic method development
Batch-to-batch stereochemical consistency review
Stereochemistry Chiral Separation Absolute Configuration

Andrographis paniculata Exclusivity

The compound was first isolated and structurally characterized exclusively from the aerial parts of Andrographis paniculata (Acanthaceae) [1]. In contrast, the non-glycosylated aglycone 5-hydroxy-7,8-dimethoxyflavanone has been reported from multiple plant sources including Andrographis lineata, Beilschmiedia zenkeri, Onychium siliculosum, Persicaria maculosa, and Fissistigma cupreonitens [2]. The glycosylated form with the specific C-5 O-β-D-glucopyranosyl moiety has not been reported from these alternative botanical sources, making it a more specific chemotaxonomic marker for A. paniculata authentication and quality control.

Source exclusivity
Class-level
Single source: A. paniculata vs. aglycone from ≥5 genera
Higher chemotaxonomic specificity for botanical authentication
Based on literature survey; verify batch origin
Chemotaxonomy Botanical Authentication Natural Product Dereplication

Hydrogen Bond Donor/Acceptor Profile vs. Hesperidin & Naringin

The compound possesses 4 hydrogen bond donors (HBD) and 10 hydrogen bond acceptors (HBA), with a HBD count that is 4-5 units lower than common C-7 glycosylated flavanone glycosides such as hesperidin (HBD=8) and naringin (HBD=8) [1]. This reduced HBD count, combined with the higher logP (0.65 vs. hesperidin's -0.23), predicts improved passive membrane permeability according to Lipinski's Rule of Five framework, while the compound still violates the rule (1 violation due to molecular weight >500 Da) .

HBD profile
Class-level
HBD 4 (50% lower); LogP 0.65 (+0.88 vs hesperidin)
Predicts enhanced passive permeability
In silico prediction; confirm with PAMPA/Caco-2
Drug-likeness Permeability Formulation Development

5-Hydroxy-7,8-dimethoxy (2R)-flavanone-5-O-beta-D-glucopyranoside: Application Scenarios


A. paniculata Authentication & Quality Control

This compound serves as a chemotaxonomic marker for A. paniculata due to its exclusive isolation from this species and its distinct C-5 O-β-D-glucopyranosyl substitution pattern [1]. Analytical laboratories performing HPLC-UV or LC-MS fingerprinting of A. paniculata raw materials, extracts, or finished products should procure this compound as a reference standard to verify botanical identity and detect adulteration with other Andrographis species or unrelated flavonoid-containing herbs .

Chiral Method Development & Absolute Configuration

The defined (2R) stereochemistry at C-2, confirmed by comprehensive NMR analysis and encoded in the InChIKey, makes this compound suitable as a stereochemical reference for developing chiral chromatographic methods to resolve 2R/2S flavanone diastereomers [1]. Researchers studying flavanone stereochemistry or developing methods for enantiomeric purity assessment of natural flavanone glycosides can use this compound as a well-characterized (2R)-configured standard .

Permeability & Transport SAR Studies

The compound's distinct physicochemical profile (HBD=4, HBA=10, TPSA=144.00 Ų, LogP=0.65) positions it as a valuable comparator in SAR studies investigating how glycosylation position and stereochemistry influence membrane permeability, efflux transporter recognition, and oral bioavailability of flavonoid glycosides [1]. Procurement for Caco-2 permeability assays or PAMPA studies where direct comparison against C-7 glycosylated flavanones (e.g., hesperidin, naringin) is required would be scientifically justified based on the HBD count differential of 4 units (50% reduction) .

Screening for Unexplored Bioactivities

Given that this compound was isolated and structurally characterized in 2007 but its direct bioactivity evaluation has not been extensively published beyond the initial isolation study, it represents a candidate for inclusion in focused natural product screening libraries [1]. Procurement for screening campaigns (e.g., anti-inflammatory, antimicrobial, or enzyme inhibition assays) is appropriate when the research objective is to generate novel structure-activity data rather than to confirm previously established activities of more thoroughly studied flavanone glycosides .

Application
Selection Property
Validation Focus
A. paniculata authentication
C-5 O-β-D-glucopyranosyl marker
HPLC fingerprinting & botanical identity
Chiral method development
Stereochemically defined (2R) configuration
Chiral resolution of flavanone enantiomers
Permeability SAR studies
Reduced HBD count vs. C-7 glycosides
Caco-2 / PAMPA permeability assays
Screening for novel activities
Structurally distinct natural product
Primary bioassay panel evaluation

Technical Documentation Hub

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39 linked technical documents
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